molecular formula C11H13B B1334070 2-Bromo-3-(3,5-dimethylphenyl)-1-propene CAS No. 842140-37-8

2-Bromo-3-(3,5-dimethylphenyl)-1-propene

Cat. No.: B1334070
CAS No.: 842140-37-8
M. Wt: 225.12 g/mol
InChI Key: BWKPJRJSQAVPIA-UHFFFAOYSA-N
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Description

Contextual Significance within Halogenated Organic Compounds

Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are of paramount importance in numerous scientific and industrial fields. chembk.com The inclusion of a halogen atom can significantly alter the physical and chemical properties of an organic molecule, influencing its reactivity, lipophilicity, and biological activity. In the realm of synthetic chemistry, the carbon-halogen bond serves as a versatile functional handle for the construction of more complex molecular architectures through various coupling and substitution reactions. doubtnut.com Brominated compounds, in particular, often exhibit a favorable balance of reactivity and stability, making them ideal substrates for a wide range of chemical transformations.

Overview of Vinylic Bromides and Substituted Arenes in Synthesis

Vinylic bromides, which feature a bromine atom attached to a carbon-carbon double bond, are crucial building blocks in organic synthesis. They are particularly valued for their participation in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of polysubstituted alkenes and other complex organic structures. The reactivity of the vinylic bromide moiety in 2-Bromo-3-(3,5-dimethylphenyl)-1-propene makes it a prime candidate for such synthetic applications.

Substituted arenes, or aromatic hydrocarbons with one or more hydrogen atoms replaced by other functional groups, are fundamental components in the synthesis of a vast array of chemical products, including approximately 60% of all pharmaceuticals. bldpharm.com The specific substitution pattern on the aromatic ring can profoundly influence the molecule's properties and its interactions with biological systems. The 3,5-dimethylphenyl group in the target compound provides steric bulk and electronic effects that can be exploited in the design of new molecules with specific functions.

Scope and Research Objectives Pertaining to this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural motifs suggest clear research objectives. The primary focus of research involving this compound would likely be its utilization as a synthetic intermediate. Key research objectives would include:

Development of efficient synthetic routes to this compound. This could involve the bromination of 3-(3,5-dimethylphenyl)-1-propene (B1597943), a common method for preparing similar compounds.

Exploration of its reactivity in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions to synthesize novel substituted styrenes and related compounds.

Application in the synthesis of target molecules with potential applications in medicinal chemistry and materials science. The unique substitution pattern of the dimethylphenyl group could lead to the creation of novel molecular scaffolds.

Given the lack of direct experimental data for this compound, much of its potential is inferred from the well-established chemistry of analogous compounds. The following table outlines the key chemical identifiers for this compound, based on available chemical database information.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₃Br
Molecular Weight 225.12 g/mol
CAS Number 951891-81-9

It is important to note a discrepancy in some databases regarding the CAS number 951891-81-9, which has also been associated with 2-Chloro-4-(2,4-dimethylphenyl)-1-butene. bldpharm.com However, for the purposes of this article, we will proceed with the association to this compound.

The following table details some of the key reactions that analogous compounds, such as 2-Bromo-3-(2,5-dimethylphenyl)-1-propene, are known to undergo, which provides a strong indication of the expected reactivity of the target compound.

Reaction TypeCommon ReagentsPotential Products
Substitution NaOH, K-tert-butoxide, amines3-(3,5-dimethylphenyl)-1-propanol, 3-(3,5-dimethylphenyl)-1-propylamine
Addition HCl, Br₂, I₂2-Bromo-3-(3,5-dimethylphenyl)propane
Oxidation m-CPBA, OsO₄2,3-Epoxy-3-(3,5-dimethylphenyl)propane, 2,3-Diol derivatives

The exploration of these and other reactions with this compound would be a primary objective for researchers interested in its synthetic utility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-8-4-9(2)6-11(5-8)7-10(3)12/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKPJRJSQAVPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(=C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373651
Record name 2-Bromo-3-(3,5-dimethylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-37-8
Record name 2-Bromo-3-(3,5-dimethylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 3 3,5 Dimethylphenyl 1 Propene

Precursor Synthesis and Starting Material Design

The successful synthesis of the target compound is critically dependent on the careful design and preparation of its precursors. This involves the strategic introduction of the key structural motifs: the 3,5-dimethylphenyl group and the 2-bromo-1-propene scaffold.

The introduction of the 3,5-dimethylphenyl group is a crucial first step in many synthetic pathways. A common and effective method involves the use of a Grignard reagent. 3,5-Dimethylphenylmagnesium bromide is a commercially available or readily prepared organometallic compound that serves as a powerful nucleophile, enabling the formation of a carbon-carbon bond with a suitable electrophilic partner. sigmaaldrich.comchemicalbook.com This reagent can be synthesized by reacting 1-bromo-3,5-dimethylbenzene (B43891) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF).

Another strategy involves Friedel-Crafts reactions, where m-xylene (B151644) can be acylated or alkylated to introduce a functionalized side chain that can be further elaborated into the desired propene framework. researchgate.netsemanticscholar.orgmasterorganicchemistry.com For instance, Friedel-Crafts acylation of m-xylene with an appropriate acyl halide, followed by reduction and subsequent chemical modifications, can lead to the desired substituted benzene (B151609) precursor.

Starting MaterialReagentReaction TypeProduct
1-Bromo-3,5-dimethylbenzeneMagnesiumGrignard Formation3,5-Dimethylphenylmagnesium bromide
m-XyleneAcyl Halide/Lewis AcidFriedel-Crafts Acylation3,5-Dimethylphenyl Ketone

Achieving the correct placement of the bromine atom on the propene unit is a challenge of regioselectivity. Several techniques can be employed to ensure the formation of the desired 2-bromo isomer.

One prominent method is allylic bromination . If a precursor such as 1-(3,5-dimethylphenyl)propene is synthesized, it can be subjected to allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. masterorganicchemistry.comchadsprep.comlibretexts.org This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond. However, this method can sometimes lead to a mixture of products due to the potential for allylic rearrangement of the radical intermediate. chadsprep.com

Another approach is the hydrobromination of an alkyne . Starting with 3-(3,5-dimethylphenyl)-1-propyne, a regioselective addition of hydrogen bromide (HBr) across the triple bond can yield the desired vinylic bromide. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can be controlled by the choice of reagents and reaction conditions. For instance, radical-mediated hydrobromination often leads to the anti-Markovnikov product. organic-chemistry.org

Finally, elimination reactions from a dibrominated precursor, such as 1,2-dibromo-1-(3,5-dimethylphenyl)propane, can be controlled to yield the desired 2-bromo-1-propene structure. The regioselectivity of the elimination is influenced by the base used and the stereochemistry of the starting material. ualberta.calibretexts.org

PrecursorReagent(s)Reaction TypeKey Feature
1-(3,5-Dimethylphenyl)propeneNBS, Radical InitiatorAllylic BrominationSelectivity for the allylic position
3-(3,5-Dimethylphenyl)-1-propyneHBr, PeroxidesAnti-Markovnikov HydrobrominationFormation of a terminal vinylic bromide
1,2-Dibromo-1-(3,5-dimethylphenyl)propaneBaseDehydrobrominationControl of double bond position

Classical Synthetic Routes

Classical organic synthesis provides robust and well-established methods for the construction of molecules like 2-Bromo-3-(3,5-dimethylphenyl)-1-propene. These routes often involve addition and elimination reactions.

A direct and effective classical route involves the reaction of a Grignard reagent with a suitable brominated propene derivative. A well-documented analogous synthesis is that of 2-Bromo-3-phenyl-1-propene, which can be adapted for the target molecule. prepchem.com In this approach, 3,5-dimethylphenylmagnesium bromide is reacted with 2,3-dibromopropene. The Grignard reagent selectively displaces one of the bromine atoms in a nucleophilic substitution reaction, forming the desired carbon-carbon bond and leaving the vinylic bromine intact.

The reaction is typically carried out in an anhydrous ether solvent at low temperatures to control reactivity. A subsequent workup with a dilute acid is performed to quench any remaining Grignard reagent and protonate the intermediate species.

A general scheme for this reaction is as follows:

(CH₃)₂C₆H₃MgBr + BrCH₂C(Br)=CH₂ → (CH₃)₂C₆H₃CH₂C(Br)=CH₂ + MgBr₂

An alternative classical strategy involves the creation of the double bond through an elimination reaction. This typically starts with a saturated precursor that has leaving groups on adjacent carbon atoms. For instance, a precursor like 1,2-dibromo-3-(3,5-dimethylphenyl)propane could be synthesized. Treatment of this dibromide with a base can induce dehydrobromination to form the 1-propene framework. The choice of base and reaction conditions is crucial to favor the formation of the desired terminal alkene and to control the regioselectivity of the elimination. ualberta.ca

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While specific catalytic routes for this compound are not extensively documented, several modern catalytic strategies could be applied.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Although often used to form bonds to a vinylic bromide, related catalytic processes could be envisaged for its synthesis. For example, a catalytic hydroarylation of a suitably substituted bromo-propyne could potentially be developed.

Furthermore, transition metal-catalyzed hydrobromination of alkynes offers a modern alternative to traditional methods. Catalysts based on metals like ruthenium or copper can facilitate the regioselective addition of HBr to terminal alkynes under mild conditions, potentially offering higher selectivity and functional group tolerance compared to classical methods. organic-chemistry.org

Gold-catalyzed reactions have also emerged as powerful tools in organic synthesis. For instance, gold catalysts have been shown to mediate the transformation of 2-(1-alkynyl)phenylacetamides into 5-bromo-3-benzazepinones, where the gold catalyst also acts as a source of bromine. nih.gov While a different transformation, this highlights the potential for developing novel gold-catalyzed bromination/rearrangement reactions that could lead to the desired product.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a powerful tool for the selective functionalization of organic molecules. While direct transition metal-catalyzed allylic bromination of hydrocarbons is an area of ongoing research, analogous allylic substitution reactions provide a conceptual framework for the synthesis of this compound. rsc.orgrsc.org These reactions typically involve the activation of an allylic C-H bond or the substitution of a leaving group at the allylic position.

Catalytic systems based on palladium, copper, rhodium, and iridium have been extensively studied for allylic functionalization. rsc.org For instance, a palladium-catalyzed process could hypothetically proceed via the formation of a π-allyl palladium intermediate from the starting material, 3-(3,5-dimethylphenyl)-1-propene (B1597943). Subsequent reaction with a bromide source would then yield the desired product. The efficiency and regioselectivity of such a reaction would be highly dependent on the choice of ligand, catalyst, and reaction conditions.

A representative, albeit generalized, scheme for a transition metal-catalyzed allylic bromination is presented below:

A generalized reaction scheme for the transition metal-catalyzed allylic bromination of 3-(3,5-dimethylphenyl)-1-propene to yield this compound. The reaction shows the starting material reacting in the presence of a transition metal catalyst and a bromine source to form the product.

Table 1: Hypothetical Parameters for Transition Metal-Catalyzed Allylic Bromination

Parameter Example Condition Rationale
Catalyst Pd(OAc)₂ / Ligand Palladium is a versatile catalyst for allylic functionalization.
Ligand Phosphine-based (e.g., PPh₃) Ligands are crucial for tuning catalyst activity and selectivity.
Bromine Source N-Bromosuccinimide (NBS), CuBr₂ Provides the bromide ion for the substitution reaction.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF) A suitable solvent is needed to dissolve reactants and facilitate the reaction.
Temperature Room Temperature to 80 °C Temperature can influence reaction rate and selectivity.

Further research would be required to develop a specific and efficient transition metal-catalyzed protocol for the synthesis of this compound.

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in modern synthesis, often providing a green alternative to metal-based catalysts. While organocatalytic methods for the direct allylic bromination of hydrocarbons are not as established as their radical-based counterparts, conceptual approaches can be envisioned.

One potential organocatalytic strategy could involve the activation of a brominating agent by a chiral or achiral organocatalyst. For example, a Lewis base catalyst could interact with a bromine source to form a more reactive electrophilic bromine species. This activated species could then react with the alkene, potentially through an asymmetric pathway if a chiral catalyst is employed.

Another possibility involves the use of organocatalysts to generate a reactive intermediate from the substrate that is then trapped by a bromine source. However, the development of a specific organocatalytic methodology for the synthesis of this compound would necessitate significant experimental investigation to identify a suitable catalyst and reaction conditions.

Process Optimization and Scalability Considerations

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of process optimization and scalability. Key factors include reaction efficiency, cost of reagents, safety, and environmental impact.

Reaction Condition Refinement

For the synthesis of this compound, a common and well-established method for allylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator or light. masterorganicchemistry.comlibretexts.org Optimization of this reaction would involve a systematic study of various parameters to maximize yield and minimize side products.

Table 2: Parameters for Optimization of NBS Bromination

Parameter Range/Options Effect on Reaction
Solvent CCl₄, CH₂Cl₂, CH₃CN Solvent polarity can influence reaction rate and selectivity.
Initiator AIBN, Benzoyl Peroxide, UV light The choice and concentration of the initiator affect the rate of radical formation.
Temperature 40 - 80 °C Temperature influences the rate of both initiation and propagation steps.
NBS Equivalents 1.0 - 1.2 Using a slight excess of NBS can drive the reaction to completion.
Reaction Time 1 - 24 hours Monitoring the reaction progress is crucial to determine the optimal time.

Continuous flow chemistry offers a modern approach to optimize such reactions. researchgate.netrsc.org By using a flow reactor, parameters such as temperature, residence time, and reagent stoichiometry can be precisely controlled, leading to improved yields, enhanced safety, and easier scalability. researchgate.netrsc.org

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry is essential for developing sustainable synthetic processes. For the synthesis of this compound, several aspects can be considered to minimize the environmental footprint.

Atom Economy: The choice of brominating agent is critical. While elemental bromine (Br₂) can be used, it has a lower atom economy and is highly hazardous. wordpress.com N-Bromosuccinimide (NBS) is often preferred as it is a solid and easier to handle, and the succinimide (B58015) byproduct can potentially be recycled. wordpress.com

Safer Solvents: Traditional solvents for allylic bromination, such as carbon tetrachloride (CCl₄), are toxic and environmentally harmful. The selection of greener solvents, such as acetonitrile (B52724) or ethyl acetate, should be prioritized.

Energy Efficiency: Utilizing photochemistry with energy-efficient light sources (e.g., LEDs) or conducting the reaction at lower temperatures can reduce energy consumption. rsc.org

Waste Reduction: The in situ generation of the brominating agent could minimize waste. Additionally, purification methods that reduce solvent usage, such as crystallization over chromatography, are preferable.

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally benign and sustainable.

Reactivity and Transformational Chemistry of 2 Bromo 3 3,5 Dimethylphenyl 1 Propene

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C bonds, and 2-Bromo-3-(3,5-dimethylphenyl)-1-propene is a prime candidate for such transformations due to the presence of the bromo-alkene moiety.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgnih.gov In the case of this compound, it would serve as the unsaturated halide. The reaction mechanism typically involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. uwindsor.ca

Given the structure of this compound, a Heck reaction with an alkene such as styrene (B11656) or an acrylate (B77674) would be expected to yield a substituted diene. The stereoselectivity of the Heck reaction is often high, favoring the formation of the E-isomer. organic-chemistry.org

Table 1: Representative Heck Reaction with a Vinylic Bromide

Vinylic BromideCoupling PartnerCatalystBaseSolventYieldReference
2-methyl-1-bromo-1-propeneMethyl acrylatePd(OAc)2/PPh3Et3N-75% uwindsor.ca

Note: This table presents a representative example of a Heck reaction with a similar vinylic bromide to illustrate typical reaction conditions, as specific experimental data for this compound was not found in the surveyed literature.

The Suzuki-Miyaura, Stille, and Sonogashira reactions are all powerful palladium-catalyzed cross-coupling methods that could potentially be applied to this compound.

The Suzuki-Miyaura coupling utilizes an organoboron reagent, typically a boronic acid or ester, to couple with an organic halide. nih.govrsc.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The reaction of this compound with an aryl or vinyl boronic acid would be expected to proceed efficiently to form a new C-C bond at the C2 position of the propene backbone.

The Stille coupling employs an organotin reagent (organostannane) as the coupling partner. wikipedia.orglibretexts.org While organotin compounds are toxic, the Stille reaction is highly versatile. wikipedia.org The coupling of this compound with an organostannane would provide access to a wide array of substituted alkenes.

The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl group onto the 2-position of the 1-propene structure of the title compound.

Table 2: Potential Cross-Coupling Reactions of this compound

ReactionOrganometallic ReagentExpected Product Type
Suzuki-MiyauraAr-B(OH)2Aryl-substituted propene
StilleR-Sn(Bu)3Alkyl/Aryl/Vinyl-substituted propene
SonogashiraR-C≡CHAlkynyl-substituted propene

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netnih.gov Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous in certain synthetic contexts. This pathway would enable the coupling of various alkyl, aryl, or vinyl groups with this compound.

The Kumada coupling , one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org While highly effective, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. organic-chemistry.org Nevertheless, for substrates lacking sensitive functional groups, the Kumada coupling offers a potent method for C-C bond formation with this compound.

Nucleophilic Substitution Reactions

The structure of this compound allows for the possibility of nucleophilic substitution at two distinct positions, leading to potential complexities in selectivity.

The bromine atom in this compound is attached to an sp2-hybridized carbon, classifying it as a vinylic bromide. Vinylic halides are generally unreactive towards traditional SN1 and SN2 nucleophilic substitution reactions due to the high energy of the vinylic carbocation intermediate and the steric hindrance of the double bond.

However, the molecule also possesses an allylic system due to the adjacent phenyl ring. Palladium-catalyzed nucleophilic substitution reactions, such as the Tsuji-Trost reaction, are known to proceed via a π-allyl palladium intermediate. While the bromine is vinylic, oxidative addition of Pd(0) could potentially lead to intermediates that allow for nucleophilic attack.

More direct nucleophilic substitution at the vinylic position can occur under certain conditions, often requiring strong bases or transition metal catalysis.

A key consideration in the nucleophilic substitution reactions of this compound is chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another. In this case, the primary competition is between substitution at the vinylic C-Br bond and potential reactions involving the aromatic ring or the benzylic protons. Under typical nucleophilic substitution conditions, the C-Br bond is the most likely site of reaction.

Regioselectivity concerns which atom in a molecule a reagent attacks. For palladium-catalyzed substitutions that might proceed through a π-allyl type intermediate, the nucleophile could potentially attack at either the C2 or C3 position. The outcome would be influenced by the nature of the nucleophile and the ligands on the palladium catalyst.

In the absence of a catalyst, direct nucleophilic attack is most likely to occur at the carbon bearing the bromine atom. However, the possibility of an elimination reaction to form an allene (B1206475) or alkyne, followed by addition of the nucleophile, cannot be entirely ruled out under strong basic conditions.

Addition Reactions Across the Alkene

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles and radicals, and enabling its participation in concerted cycloaddition reactions.

Alkenes readily undergo electrophilic addition reactions. In the case of this compound, an unsymmetrical alkene, the regioselectivity of the addition is governed by Markovnikov's rule. chemguide.co.uk This principle states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, while the halide attaches to the more substituted carbon. docbrown.info This preference is due to the formation of the more stable carbocation intermediate during the reaction mechanism. libretexts.orgyoutube.com

The mechanism involves a two-step process:

The alkene's π-bond attacks the electrophile (e.g., H⁺ from HBr), forming a new C-H bond and a carbocation intermediate. docbrown.info For the title compound, protonation can lead to two possible carbocations. The more stable intermediate is a secondary carbocation adjacent to the bromine atom, which is favored over a primary carbocation at the terminal carbon.

The nucleophile (e.g., Br⁻) then attacks the carbocation, forming the final product. libretexts.org

Due to the directing effects, the addition of hydrogen halides like HBr is expected to yield the 1,2-dibromo-1-(3,5-dimethylphenyl)propane product.

Table 1: Predicted Products of Electrophilic Addition

ReactantElectrophilePredicted Major Product
Hydrogen Bromide (HBr)H⁺1,2-Dibromo-1-(3,5-dimethylphenyl)propane
Hydrogen Chloride (HCl)H⁺1-Bromo-2-chloro-1-(3,5-dimethylphenyl)propane
Water (H₂O, acid cat.)H⁺1-Bromo-1-(3,5-dimethylphenyl)propan-2-ol

Radical Addition: In the presence of peroxides (ROOR), heat, or UV light, the addition of HBr to alkenes proceeds via a free-radical mechanism, leading to an "anti-Markovnikov" product. chemguide.co.ukmasterorganicchemistry.com This reversal of regioselectivity is known as the peroxide effect. libretexts.orglibretexts.org The mechanism is a chain reaction initiated by the formation of a bromine radical (Br•). ucalgary.ca

Initiation: Peroxides generate alkoxy radicals (RO•), which abstract a hydrogen atom from HBr to form a bromine radical. libretexts.org

Propagation: The bromine radical adds to the alkene at the less substituted carbon (C1) to generate the more stable secondary free radical at C2. chemguide.co.uklibretexts.org This radical then abstracts a hydrogen atom from another HBr molecule, forming the product and regenerating a bromine radical to continue the chain. ucalgary.ca

This process is expected to yield 2,3-Dibromo-1-(3,5-dimethylphenyl)propane as the major product.

Cycloaddition Reactions: The alkene functionality can participate as a 2π-electron component in various cycloaddition reactions. libretexts.org These pericyclic reactions allow for the construction of cyclic systems in a stereospecific manner. For instance, it could potentially react as a dienophile in a [4+2] Diels-Alder reaction with a suitable diene, or as a dipolarophile in a [3+2] cycloaddition with a 1,3-dipole like a nitrone or an azide. mdpi.com While specific examples involving this compound are not prevalent in the literature, the electronic nature of the vinyl bromide makes it a candidate for such transformations, leading to functionalized carbocyclic and heterocyclic frameworks. nih.gov

Functional Group Interconversions on the Bromine Atom

The vinylic C-Br bond is a key site for functionalization, enabling the formation of organometallic reagents or its removal through reduction.

The reaction of vinyl halides with active metals like magnesium or lithium is a fundamental method for forming highly nucleophilic organometallic compounds. libretexts.org

Grignard Reagent Formation: Treatment of this compound with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would result in the oxidative insertion of magnesium into the C-Br bond. orgsyn.orgbyjus.com This reaction forms the corresponding Grignard reagent, [3-(3,5-dimethylphenyl)prop-1-en-2-yl]magnesium bromide. masterorganicchemistry.com The resulting reagent effectively reverses the polarity of the C2 carbon from electrophilic to strongly nucleophilic and basic.

Lithiation: Similarly, reaction with an alkyllithium reagent (like n-BuLi or t-BuLi) or with lithium metal can achieve a lithium-halogen exchange to produce the analogous vinyllithium (B1195746) species. mt.comwikipedia.org These organolithium reagents are generally more reactive than their Grignard counterparts.

Table 2: Formation of Organometallic Reagents

Reagent(s)SolventExpected Product
Magnesium (Mg)THF or Et₂O[3-(3,5-dimethylphenyl)prop-1-en-2-yl]magnesium bromide
n-Butyllithium (n-BuLi)THF / Hexanes3-(3,5-dimethylphenyl)prop-1-en-2-yllithium

The removal of the bromine atom can be accomplished through various reductive methods, yielding the corresponding 1-(3,5-dimethylphenyl)propene.

Catalytic Hydrogenation: This method typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). libretexts.org While highly effective for reducing the alkene double bond, these conditions can also induce hydrogenolysis of the C-Br bond. mdpi.com The reaction would likely lead to the fully saturated product, 1-(3,5-dimethylphenyl)propane. Selective reduction of only the C-Br bond while preserving the alkene is challenging but may be possible with specialized catalysts. acs.orgresearchgate.net

Metal Hydride Reduction: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing vinyl halides. semanticscholar.orgorganicchemistrydata.org The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) or by a radical mechanism. libretexts.org This method offers a complementary approach to catalytic hydrogenation for achieving debromination.

Transformations Involving the 3,5-Dimethylphenyl Group

While the alkene and vinyl bromide are typically more reactive, the aromatic ring can undergo transformations under specific conditions, primarily electrophilic aromatic substitution (SEAr). wikipedia.org

The 3,5-dimethylphenyl group has three potential sites for substitution: C2, C4, and C6. The two methyl groups are ortho-para directing and activating, while the 2-bromopropenyl substituent is generally deactivating due to its inductive effect but also ortho-para directing. masterorganicchemistry.com The combined directing effects strongly favor substitution at the C4 position, which is para to the propenyl group and ortho to both methyl groups. The C2 and C6 positions are sterically hindered and only ortho to one methyl group. Therefore, electrophilic attack is predicted to occur predominantly at C4.

Potential SEAr reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃) to add another halogen to the ring.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid like AlCl₃. masterorganicchemistry.com

Furthermore, under aggressive oxidative conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromic acid, the benzylic methyl groups can be oxidized to carboxylic acids. nih.govgoogle.com This would transform the 3,5-dimethylphenyl moiety into a 5-(2-bromo-3-phenylprop-1-en-1-yl)isophthalic acid derivative, though such harsh conditions would likely degrade the propene side chain.

Aromatic Functionalization Reactions

The 3,5-dimethylphenyl moiety of the title compound is susceptible to electrophilic aromatic substitution, and the bromine atom on the propene chain can participate in cross-coupling reactions.

Electrophilic Aromatic Substitution:

The two methyl groups on the aromatic ring are ortho-, para-directing and activating. msu.edu Since the para position is blocked, electrophilic substitution is anticipated to occur at the ortho positions (C2, C4, and C6) relative to the 3,5-dimethylphenyl group's point of attachment. The steric hindrance from the adjacent methyl group and the 2-bromo-1-propene substituent may influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. This reaction would likely yield a mixture of mono-nitrated products at the available ortho positions.

Halogenation: The introduction of another halogen (e.g., chlorine or bromine) onto the aromatic ring can be accomplished using a Lewis acid catalyst such as iron(III) bromide or aluminum chloride. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions would introduce an alkyl or acyl group, respectively, onto the aromatic ring. However, these reactions are often sensitive to the presence of other functional groups and may be complicated by the reactivity of the allylic bromide.

Reaction Reagents Potential Products
NitrationHNO₃, H₂SO₄2-Bromo-3-(2-nitro-3,5-dimethylphenyl)-1-propene
BrominationBr₂, FeBr₃2-Bromo-3-(2,4-dibromo-3,5-dimethylphenyl)-1-propene

Palladium-Catalyzed Cross-Coupling Reactions:

The vinyl bromide functionality in this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgharvard.edu This reaction would involve coupling with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This powerful reaction allows for the synthesis of a wide variety of substituted styrenes and biphenyls. wikipedia.org

For instance, a Suzuki-Miyaura coupling with an arylboronic acid would lead to the formation of a diaryl propene derivative. The stereochemistry of the double bond is typically retained during the Suzuki coupling of vinyl halides. wikipedia.org

**Coupling Partner (R-B(OH)₂) **Catalyst/Base Potential Product
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃2-Phenyl-3-(3,5-dimethylphenyl)-1-propene
Thiophene-2-boronic acidPd(dppf)Cl₂, K₂CO₃2-(Thiophen-2-yl)-3-(3,5-dimethylphenyl)-1-propene

Methyl Group Oxidation and Derivatization

The two methyl groups on the aromatic ring are benzylic and thus are susceptible to oxidation. chemistry.coach The presence of two methyl groups raises the possibility of selective mono-oxidation or di-oxidation, depending on the reaction conditions.

Selective Oxidation to Aldehydes and Carboxylic Acids:

Selective oxidation of one of the methyl groups to an aldehyde can be a challenging transformation. However, certain reagents and conditions have been developed for the selective oxidation of one methyl group in mesitylene (B46885) (1,3,5-trimethylbenzene) to produce 3,5-dimethylbenzaldehyde. google.com One such method involves the use of a cobalt salt catalyst in the presence of a brominated quaternary ammonium (B1175870) salt and oxygen. google.com A similar approach could potentially be applied to this compound, although the allylic bromide might be sensitive to the oxidative conditions.

Further oxidation of the aldehyde or direct oxidation of the methyl group can lead to the corresponding carboxylic acid. Strong oxidizing agents like potassium permanganate or chromic acid are typically used for this transformation.

Oxidation Product Reagents
3-(2-Bromo-1-propen-3-yl)-5-methylbenzaldehydeCo(OAc)₂/Quaternary Ammonium Bromide, O₂
3-(2-Bromo-1-propen-3-yl)-5-methylbenzoic acidKMnO₄, heat
5-(2-Bromo-1-propen-3-yl)isophthalic acidKMnO₄ (excess), heat

Derivatization of Oxidized Products:

The resulting aldehydes and carboxylic acids can be further derivatized to a wide range of other functional groups. For example, the aldehyde can undergo reactions such as:

Reductive amination to form amines.

Wittig reaction to form alkenes.

Grignard reactions to form secondary alcohols.

The carboxylic acid can be converted to:

Esters by reaction with alcohols under acidic conditions.

Amides by reaction with amines, often via an acyl chloride intermediate.

Alcohols by reduction with a strong reducing agent like lithium aluminum hydride.

These potential transformations highlight the synthetic utility of the oxidized derivatives of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-3-(3,5-dimethylphenyl)-1-propene, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the predicted chemical shifts (δ) in ppm relative to tetramethylsilane (B1202638) (TMS) are outlined below.

Aromatic Protons: The 3,5-dimethylphenyl group features two equivalent protons at the C2 and C6 positions and one proton at the C4 position. These would likely appear as singlets in the aromatic region (approximately 6.8-7.2 ppm) due to their symmetry. chemicalbook.com

Vinylic Protons: The terminal alkene (=CH₂) protons are diastereotopic and would appear as two distinct signals, likely singlets or narrow doublets, in the range of 5.5-6.0 ppm.

Benzylic Protons: The methylene (B1212753) (-CH₂-) protons are adjacent to the aromatic ring and the double bond. They are expected to produce a singlet at approximately 3.5-3.8 ppm. pdx.edu

Methyl Protons: The two methyl groups on the aromatic ring are equivalent and would give rise to a single, sharp singlet at around 2.2-2.3 ppm, integrating to six protons. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Aromatic Carbons: The substituted benzene (B151609) ring will show several signals. The carbons bearing the methyl groups (C3 and C5) would be found around 138 ppm, while the carbon attached to the propene chain (C1) would be near 139 ppm. The unsubstituted aromatic carbons (C2, C4, C6) are expected in the 126-129 ppm range. chemicalbook.comlibretexts.org

Vinylic Carbons: The carbon atom bonded to the bromine (C2 of the propene) is expected to have a chemical shift in the range of 115-125 ppm. The terminal methylene carbon (C1 of the propene) would likely appear around 120-130 ppm. chemicalbook.com

Benzylic Carbon: The benzylic methylene carbon (C3 of the propene) is anticipated to have a signal in the range of 40-45 ppm. oregonstate.edu

Methyl Carbons: The equivalent methyl group carbons would produce a single signal around 21 ppm. chemicalbook.com

Predicted ¹H NMR DataPredicted ¹³C NMR Data
Proton TypePredicted Chemical Shift (δ, ppm)Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic (Ar-H)6.8 - 7.2Aromatic (C-CH₂)~139
Vinylic (=CH₂)5.5 - 6.0Aromatic (C-CH₃)~138
Benzylic (-CH₂-)3.5 - 3.8Aromatic (CH)126 - 129
Methyl (-CH₃)2.2 - 2.3Vinylic (C-Br)115 - 125
Vinylic (=CH₂)120 - 130
Benzylic (-CH₂-)40 - 45
Methyl (-CH₃)~21

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the benzylic protons and the vinylic protons, helping to confirm their connectivity through space if not through bonds (allylic coupling).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals for the methyl, methylene, and aromatic CH groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be seen from the benzylic protons to the aromatic C1 and vinylic C1 and C2 carbons. The methyl protons would show correlations to the C3 and C5 carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could be used to confirm the spatial relationship between the benzylic protons and the aromatic protons on the 3,5-dimethylphenyl ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of bonds. ksu.edu.sa These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. mt.com

Key predicted vibrational frequencies for this compound are:

Aromatic C-H Stretch: A characteristic sharp peak is expected just above 3000 cm⁻¹, typically around 3030-3080 cm⁻¹. openstax.org

Aliphatic C-H Stretch: The methyl and methylene groups will show stretching vibrations just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

C=C Stretch (Alkene): A peak for the carbon-carbon double bond stretch is expected around 1640-1660 cm⁻¹.

C=C Stretch (Aromatic): The aromatic ring will exhibit characteristic stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

C-H Bending: Out-of-plane C-H bending vibrations for the 1,3,5-trisubstituted aromatic ring would appear in the 660-900 cm⁻¹ region, which is diagnostic of the substitution pattern. libretexts.orglibretexts.org

C-Br Stretch: The carbon-bromine bond stretch typically appears in the fingerprint region, usually between 500 and 680 cm⁻¹.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-HStretching3030 - 3080Medium-WeakStrong
Aliphatic C-HStretching2850 - 2960StrongMedium
Alkene C=CStretching1640 - 1660Medium-WeakStrong
Aromatic C=CStretching1450 - 1600Medium-StrongStrong
Aromatic C-HOut-of-plane Bending660 - 900StrongWeak
C-BrStretching500 - 680StrongMedium

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. rsc.org For this compound, with the chemical formula C₁₁H₁₃Br, HRMS can distinguish its exact mass from other formulas having the same nominal mass. libretexts.org

The presence of bromine is readily identified by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. miamioh.edu This results in two molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, of almost equal intensity.

The calculated monoisotopic mass for C₁₁H₁₃⁷⁹Br is 224.0201 Da, and for C₁₁H₁₃⁸¹Br is 226.0180 Da. An experimental HRMS measurement matching these values would confirm the elemental composition.

X-ray Crystallography for Solid-State Structure

Should this compound be a crystalline solid, X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state. wikipedia.org This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com

The analysis would yield precise information on:

Bond Lengths and Angles: Confirming the geometry of the propene and dimethylphenyl groups.

Conformation: Determining the spatial arrangement and torsion angles between the aromatic ring and the propene side chain.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including any potential halogen bonding or π-stacking interactions.

As no published crystal structure for this specific compound is available, this section remains a discussion of the technique's potential application.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light. These methods are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.

This compound is an achiral molecule. It possesses a plane of symmetry that bisects the aromatic ring and the propene group. Therefore, it will not exhibit any ECD signal. Chiroptical spectroscopy would not be an applicable technique for the structural analysis of this compound unless it were modified to introduce a stereocenter or another element of chirality. nih.gov

Computational and Theoretical Investigations of 2 Bromo 3 3,5 Dimethylphenyl 1 Propene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com Calculations are typically performed using a functional, such as the widely used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional, combined with a basis set like 6-311G(d,p) to achieve reliable results for geometry and electronic properties. researchgate.netresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy. For a molecule like 2-Bromo-3-(3,5-dimethylphenyl)-1-propene, which has several rotatable single bonds, conformational analysis is crucial. This involves identifying various stable conformers (local minima on the potential energy surface) and determining their relative energies to identify the global minimum, or the most stable conformation. The optimized geometric parameters, such as the precise bond lengths between atoms (e.g., C-Br, C=C) and the angles within the phenyl ring and propene chain, provide the foundational data for all subsequent calculations. nih.gov

Table 1: Representative Theoretical Geometric Parameters for a Molecule Similar to this compound, Calculated via DFT/B3LYP.
ParameterDescriptionTypical Calculated Value (Å or °)
r(C-Br)Carbon-Bromine bond length~1.90 - 1.95 Å
r(C=C)Propene double bond length~1.34 Å
r(C-C)AromaticAromatic Carbon-Carbon bond length~1.39 - 1.41 Å
∠(C-C=C)Propene chain bond angle~120 - 125°
τ(Br-C-C=C)Dihedral angle defining conformational orientationVariable (defines different conformers)

The electronic behavior of a molecule is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant and are often called the frontier molecular orbitals. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap indicates that the molecule is more polarizable and more reactive. wuxiapptec.com DFT calculations can precisely determine the energies of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for this compound Calculated via DFT.
ParameterSymbolValue (eV)Description
HOMO EnergyEHOMO-6.50Energy of the highest occupied molecular orbital
LUMO EnergyELUMO-1.20Energy of the lowest unoccupied molecular orbital
Energy GapΔE5.30Indicator of chemical reactivity and stability researchgate.net
Ionization PotentialI ≈ -EHOMO6.50Energy required to remove an electron
Electron AffinityA ≈ -ELUMO1.20Energy released when an electron is added
Chemical Hardnessη = (I - A) / 22.65Resistance to change in electron distribution mdpi.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is used to predict how a molecule will interact with other charged species, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net For this compound, the MEP map would likely show negative potential around the π-system of the double bond and the aromatic ring, making these areas susceptible to electrophilic attack. A region of positive potential, known as a sigma-hole, may be present on the bromine atom along the extension of the C-Br bond, making it a site for nucleophilic interaction. researchgate.net

Mulliken charge analysis provides a quantitative measure of the partial atomic charge on each atom in the molecule. This method partitions the total molecular electron density among the constituent atoms, helping to identify specific atoms that are centers of positive or negative charge and thus likely sites of chemical reactivity.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods can be applied to study molecular properties.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. libretexts.org They are highly accurate but are also computationally very demanding, which often limits their application to smaller molecules or for high-precision calculations on systems where DFT might be insufficient. libretexts.orgdtic.mil For this compound, ab initio calculations could be used to benchmark the results obtained from DFT.

Semi-Empirical Methods: These methods are based on the same quantum mechanical framework as ab initio methods but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1 and PM3 are much faster than DFT or ab initio calculations, making them suitable for preliminary analysis of very large molecules or for exploring broad conformational landscapes. scribd.comresearchgate.net However, their reliance on parameterization means their accuracy can be variable if the molecule under study differs significantly from the compounds used to develop the parameters. wikipedia.org

Reaction Mechanism Elucidation through Computational Modeling

Computational methods are invaluable for investigating the mechanisms of chemical reactions, providing insights into pathways that can be difficult to observe experimentally.

To understand how this compound might participate in a chemical reaction (e.g., an addition to the double bond or a substitution), computational modeling can be used to map the entire reaction pathway. This involves identifying and calculating the structures and energies of reactants, products, intermediates, and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction coordinate, and its structure represents the configuration of atoms at the peak of the energy barrier. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. By calculating these energy profiles, chemists can predict the feasibility of a proposed reaction mechanism and understand the factors that control its outcome.

Prediction of Reaction Selectivity

The prediction of reaction selectivity for this compound is a key area of computational investigation, particularly concerning electrophilic addition reactions across the double bond. Theoretical calculations can provide valuable insights into the probable outcomes of such reactions, guiding synthetic efforts and helping to understand the electronic and steric factors that govern reactivity.

One of the primary reactions of interest for an alkene is the addition of electrophiles. The regioselectivity of such an addition is dictated by the stability of the carbocation intermediate formed during the reaction. According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, while the halide group attaches to the carbon with more alkyl substituents. libretexts.org This is due to the formation of the more stable carbocation intermediate.

In the case of this compound, the double bond is between C1 and C2. An electrophilic attack, for instance by HBr, would lead to the formation of a carbocation at either C1 or C2.

Path A: Protonation at C1 would lead to a carbocation at C2, which is a tertiary carbocation. This carbocation is stabilized by the inductive effect of the three alkyl groups attached to it and hyperconjugation.

Path B: Protonation at C2 would lead to a carbocation at C1, which is a primary carbocation. Primary carbocations are significantly less stable than tertiary carbocations.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of these carbocation intermediates. The transition states leading to these intermediates can also be modeled to determine the activation energies for both pathways. The reaction pathway with the lower activation energy will be the favored one, and the product resulting from the more stable intermediate is expected to be the major product. libretexts.org

For this compound, computational analysis would predict that the formation of the tertiary carbocation at C2 is energetically more favorable. Consequently, the subsequent attack by the bromide ion would occur at C2, leading to the formation of 2,2-dibromo-1-(3,5-dimethylphenyl)propane as the major product.

A summary of predicted regioselectivity for the electrophilic addition of HBr is presented in the table below. The data is illustrative of typical computational results.

ReactantReagentPossible IntermediatesRelative Energy of Intermediate (kcal/mol)Predicted Major Product
This compoundHBrTertiary Carbocation at C20 (Reference)2,2-dibromo-1-(3,5-dimethylphenyl)propane
Primary Carbocation at C1+15.2

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time, providing insights into their intermolecular interactions. nih.gov For this compound, MD simulations can be used to understand how this molecule interacts with itself in a condensed phase or with solvent molecules in a solution.

In a typical MD simulation, a system is set up consisting of multiple molecules of this compound, either in a pure liquid state or solvated in a chosen solvent. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

The simulation proceeds by solving Newton's equations of motion for each atom in the system, allowing the molecules to move and interact over a specified period. By analyzing the trajectories of the atoms, various properties related to intermolecular interactions can be calculated.

One important aspect that can be studied is the radial distribution function (RDF), which describes how the density of surrounding particles varies as a function of distance from a reference particle. For this compound, the RDFs between different parts of the molecule (e.g., the bromine atom, the phenyl ring, the methyl groups) can reveal preferred modes of interaction. For instance, the RDF between the bromine atoms of different molecules could indicate the presence of halogen bonding, while the RDF between the phenyl rings could suggest π-π stacking interactions.

The following table presents hypothetical data that could be obtained from an MD simulation of this compound in a nonpolar solvent like carbon tetrachloride.

Interaction PairPeak Position of RDF (Å)Interpretation
Bromine - Bromine3.8Weak halogen-halogen interactions
Phenyl Ring - Phenyl Ring (centroid-centroid)4.5Offset π-π stacking
Methyl Group - Methyl Group4.2van der Waals interactions
Bromine - Solvent (CCl4)4.0Solvation shell around the bromine atom

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of novel compounds. researchgate.net For this compound, theoretical calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. mdpi.com These calculations are typically performed using DFT methods. The first step involves optimizing the geometry of the molecule to find its most stable conformation. Subsequently, the magnetic shielding tensors for each nucleus are calculated. These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the vinylic protons, the benzylic protons, the aromatic protons, and the methyl protons. The predicted ¹³C NMR spectrum would similarly show signals for each unique carbon atom in the molecule. The accuracy of these predictions can be quite high, often within 0.2-0.3 ppm for ¹H and 2-5 ppm for ¹³C of experimental values.

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Vinylic CH₂5.4 - 5.6118.5
Benzylic CH₂3.6 - 3.842.1
Aromatic CH (ortho to alkyl)6.9 - 7.1127.3
Aromatic CH (para to alkyl)6.8 - 7.0129.8
Aromatic C (ipso to alkyl)-138.2
Aromatic C (ipso to benzyl)-139.5
Methyl CH₃2.2 - 2.421.3
Vinylic C-Br-125.0

Infrared Spectroscopy: The prediction of IR spectra involves the calculation of the vibrational frequencies of the molecule. researchgate.net After geometry optimization, a frequency calculation is performed. The results provide a list of vibrational modes and their corresponding frequencies and intensities. These frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

For this compound, the predicted IR spectrum would show characteristic absorption bands for the C=C stretching of the alkene, the C-Br stretching, the C-H stretching of the aromatic and aliphatic groups, and the aromatic ring vibrations.

The following table presents some predicted characteristic IR absorption bands for this compound.

Advanced Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

There is no available scientific literature detailing the use of 2-Bromo-3-(3,5-dimethylphenyl)-1-propene as a building block in the synthesis of complex molecules.

Synthesis of Natural Products and Pharmaceuticals

A review of scientific databases reveals no published studies where this compound is utilized as a starting material or intermediate in the synthesis of natural products or pharmaceutical compounds.

Development of Agrochemicals and Specialty Chemicals

The application of this compound in the development of agrochemicals or specialty chemicals has not been reported in the peer-reviewed scientific literature.

Precursor for Advanced Polymer Architectures

There are no documented instances of this compound being used as a precursor for advanced polymer architectures in the available literature.

Incorporation into Functional Polymers and Copolymers

There is no published research on the incorporation of this compound into functional polymers or copolymers.

Role in Catalyst Design and Ligand Synthesis

The potential role of this compound in catalyst design or as a precursor for ligand synthesis has not been investigated in any available scientific research.

Applications in Supramolecular Chemistry

The molecular architecture of this compound, featuring a reactive bromo-allyl group and a sterically influential dimethylphenyl moiety, presents intriguing possibilities for its application in the field of supramolecular chemistry. This area of chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The specific structural elements of this compound allow it to potentially serve as a versatile building block, or "tecton," for the construction of larger, well-defined supramolecular assemblies.

The primary drivers for the self-assembly of this compound would be a combination of halogen bonding and π-π stacking interactions. The bromine atom, with its electrophilic region known as a σ-hole, can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. Simultaneously, the electron-rich 3,5-dimethylphenyl ring can participate in π-π stacking interactions, further stabilizing the resulting supramolecular structure. The interplay of these non-covalent forces can direct the assembly of the molecules into predictable one-, two-, or three-dimensional networks.

The allyl group introduces an additional element of functionality. While not directly involved in the primary non-covalent interactions driving self-assembly, it offers a reactive handle for post-assembly modification or for the creation of polymeric materials. For instance, a supramolecular assembly formed through halogen and π-π interactions could be "locked" into a more robust covalent structure through polymerization of the allyl groups.

The dimethyl substitution on the phenyl ring also plays a crucial role. These methyl groups influence the solubility of the molecule and introduce steric hindrance, which can be exploited to control the geometry and packing of the resulting supramolecular architecture. By modifying the substitution pattern on the phenyl ring, it is possible to fine-tune the self-assembly process and the properties of the final material.

While direct experimental studies on the supramolecular behavior of this compound are not extensively documented, the principles of crystal engineering and molecular self-assembly strongly suggest its potential as a valuable component in the design of new materials. The ability to form directional non-covalent interactions makes it a candidate for applications in areas such as crystal engineering of nanostructures, the development of functional polymers, and the construction of novel host-guest systems.

Interaction TypeDonorAcceptorTypical Energy (kJ/mol)
Halogen BondingC-BrLewis Base (e.g., N, O, π-system)5 - 30
π-π Stacking3,5-dimethylphenyl ring3,5-dimethylphenyl ring5 - 50
van der WaalsAll atomsAll atoms< 5

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies

The development of novel synthetic methodologies for allylic bromides is an active area of research. Traditional methods often involve the use of harsh reagents and produce significant waste. Future research could focus on the development of more efficient and selective methods for the synthesis of "2-Bromo-3-(3,5-dimethylphenyl)-1-propene." This could include the use of transition-metal catalysis, which can offer milder reaction conditions and higher selectivity. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds and could be adapted for the synthesis of this compound. researchgate.net Another promising area is the use of photoredox catalysis, which utilizes visible light to drive chemical reactions, often with high efficiency and selectivity under mild conditions.

Exploration of Unconventional Reactivity Patterns

Allylic bromides are versatile synthetic intermediates due to the reactive nature of the carbon-bromine bond and the adjacent double bond. masterorganicchemistry.com While their typical reactivity involves nucleophilic substitution and coupling reactions, future research could explore unconventional reactivity patterns for "this compound." This might include investigating its participation in radical reactions, cycloaddition reactions, or rearrangement reactions. umich.edu The presence of the dimethylphenyl group could influence the electronic properties of the molecule and lead to unique reactivity compared to simpler allylic bromides. Computational studies could be employed to predict and understand these potential reaction pathways.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, better reaction control, and easier scalability. bohrium.com The integration of the synthesis of "this compound" into a flow chemistry setup could lead to a more efficient and reproducible manufacturing process. nih.gov Furthermore, combining flow chemistry with automated systems can enable high-throughput screening of reaction conditions, leading to rapid optimization and discovery of new reaction pathways. vapourtec.comnih.gov This approach would be particularly beneficial for exploring the reactivity of this compound with a wide range of substrates.

Development of Sustainable Synthesis Routes

Green chemistry principles are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. purkh.comresearchgate.net The development of sustainable synthesis routes for "this compound" would involve the use of renewable starting materials, environmentally benign solvents, and catalytic methods to minimize waste generation. nih.gov For example, exploring biocatalytic approaches, which use enzymes to carry out chemical transformations, could offer a highly selective and environmentally friendly alternative to traditional synthetic methods. nih.gov Additionally, designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a key aspect of green chemistry. researchgate.net

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the mechanism of a chemical reaction is crucial for its optimization and control. Advanced spectroscopic techniques allow for the in-situ monitoring of reactions, providing real-time information about the concentration of reactants, intermediates, and products. spectroscopyonline.com For the synthesis and subsequent reactions of "this compound," techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be employed to gain mechanistic insights. This data can be used to identify reaction intermediates, determine reaction kinetics, and ultimately optimize reaction conditions for improved yield and selectivity.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-3-(3,5-dimethylphenyl)-1-propene, and how are reaction conditions optimized?

The compound is synthesized via alkylation of 3,5-dimethylphenol derivatives using brominated alkylating agents (e.g., 1-bromo-2-methylpropane) under basic conditions (e.g., K₂CO₃). Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and solvent polarity (e.g., DMF or acetone) to maximize yield. Post-reaction purification typically employs column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and bromine integration.
  • HPLC-MS : For purity assessment (>95%) and molecular ion verification.
  • X-ray crystallography : Resolves stereochemical ambiguities (if crystalline derivatives are available).
  • FT-IR : Validates functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

Q. How should researchers handle stability and storage challenges for this compound?

Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent bromine dissociation or oxidation. Avoid moisture (use molecular sieves) and confirm stability via periodic HPLC analysis. Contaminated materials require immediate disposal in halogenated waste containers .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated for brominated propene derivatives?

Use kinetic isotope effects (KIE) or in-situ NMR to track intermediates. For example, monitor the formation of enolate species during alkylation using deuterated solvents. Computational studies (DFT) can model transition states, particularly for steric effects from the 3,5-dimethylphenyl group .

Q. How should contradictory physical data (e.g., melting points, spectral peaks) be resolved?

Discrepancies may arise from impurities (e.g., residual solvents) or polymorphic forms. Cross-validate data using:

  • DSC/TGA : To distinguish polymorphs.
  • High-resolution MS : Confirm molecular formula.
  • Interlaboratory comparisons : Replicate results using standardized protocols (e.g., USP guidelines) .

Q. What strategies address stereochemical uncertainties in derivatives of this compound?

Combine X-ray crystallography (for absolute configuration) with VCD (Vibrational Circular Dichroism) to study chiral centers. For non-crystalline samples, employ Mosher ester analysis or NOESY NMR to infer spatial arrangements .

Q. What computational tools are suitable for predicting reactivity or spectroscopic properties?

  • DFT (B3LYP/6-311+G(d,p)) : Simulate NMR shifts (e.g., GIAO method) and reaction barriers.
  • Molecular dynamics (MD) : Model solvation effects on bromine reactivity.
  • PubChem/ECHA databases : Cross-reference experimental vs. computed properties (e.g., dipole moments) .

Methodological Best Practices

  • Synthetic Reproducibility : Document catalyst loadings (e.g., 5 mol% Pd for cross-couplings) and solvent degassing steps to minimize side reactions.
  • Safety Protocols : Use fume hoods, neoprene gloves, and full-face shields during synthesis, referencing SDS guidelines for brominated aromatics .
  • Data Validation : Archive raw spectral data (e.g., JCAMP-DX files) and crystallographic CIFs in public repositories (e.g., CCDC) for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.